

Ac-LEHD-AMC: A Deep Dive into Cross-Reactivity with Apoptotic Caspases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ac-LEHD-AMC

Cat. No.: B3026354

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For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount. This guide provides a comprehensive comparison of the fluorogenic caspase-9 substrate, Acetyl-L-leucyl-L-glutamyl-L-histidyl-L-aspart-1-al 7-amino-4-methylcoumarin (**Ac-LEHD-AMC**), and its cross-reactivity with other key apoptotic caspases. The information presented is supported by experimental data from peer-reviewed studies to facilitate informed decisions in apoptosis research.

Ac-LEHD-AMC is widely recognized as a substrate for caspase-9, an initiator caspase in the intrinsic apoptotic pathway.^{[1][2][3]} Upon cleavage by an active caspase, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a measurable fluorescent signal.^{[4][5]} While designed for caspase-9, studies have revealed a degree of cross-reactivity with other caspases, a critical consideration for accurate data interpretation.

Comparative Analysis of Caspase Substrate Specificity

The tetrapeptide sequence LEHD is the primary determinant of this substrate's interaction with the caspase active site. While caspase-9 efficiently cleaves this sequence, other caspases, particularly those with similar substrate-binding pockets, can also hydrolyze **Ac-LEHD-AMC**. The following table summarizes the available data on the relative cleavage efficiency of various caspases for the LEHD sequence compared to their preferred substrates.

Caspase	Preferred Substrate Sequence	Relative Cleavage Efficiency of LEHD Sequence	Reference
Caspase-2	VDVAD	Low to negligible	
Caspase-3	DEVD	Low	
Caspase-6	VEID	High	
Caspase-7	DEVD	Low	
Caspase-8	IETD	High (Higher than IETD)	
Caspase-9	LEHD	High	
Caspase-10	IETD	High (Higher than IETD)	

Note: Direct comparison of catalytic efficiencies between different studies can be challenging due to variations in experimental conditions.

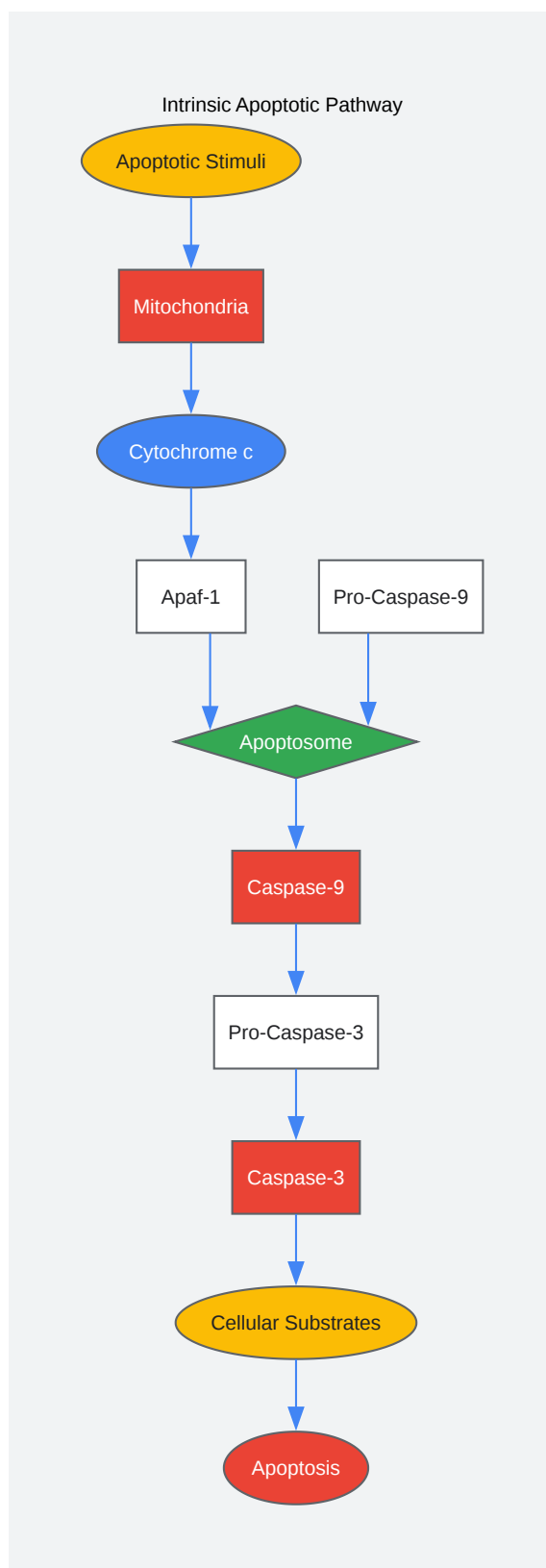
One study demonstrated that caspases-8 and -10 actually prefer the LEHD sequence of **Ac-LEHD-AMC** over their own designated substrate, IETD. The same study also highlighted that caspase-6 efficiently cleaves the LEHD sequence. In contrast, another report suggests that only caspase-2 and caspase-9 show the highest efficiency in cleaving their respective preferred substrates (VDVAD and LEHD) without significant recognition of other sequences. This underscores the importance of careful experimental design and data interpretation when using **Ac-LEHD-AMC** to measure the activity of a specific caspase in a mixed-caspase system.

Quantitative Kinetic Data

Obtaining a comprehensive set of kinetic parameters (kcat/KM) for **Ac-LEHD-AMC** across all caspases from a single study is challenging. However, some quantitative data is available. For instance, the catalytic efficiency (kcat/KM) of caspase-9 for the similar substrate Ac-LEHD-afc was determined to be $(12.8 \pm 1.1) \times 10^4 \text{ M}^{-1}\text{s}^{-1}$.

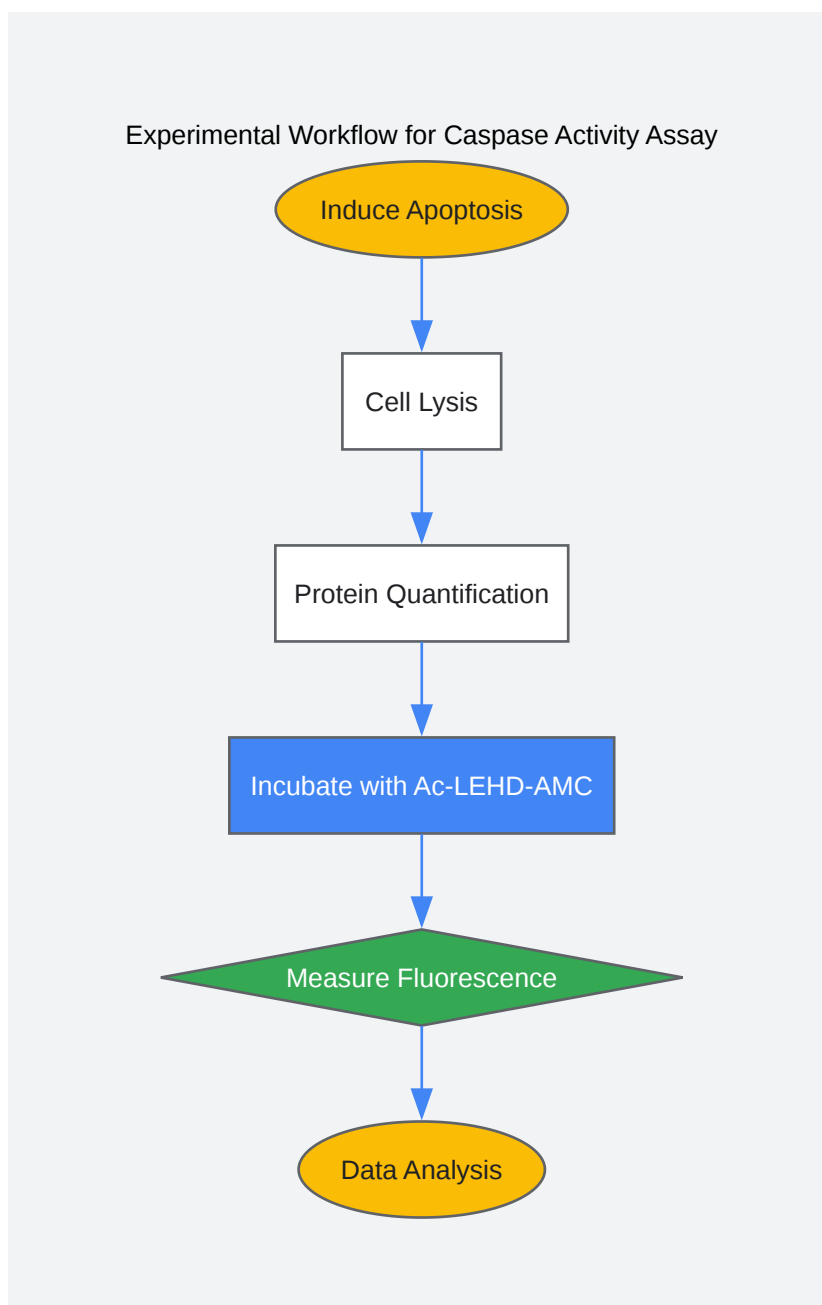
Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which **Ac-LEHD-AMC** is used, the following diagrams illustrate the intrinsic apoptotic pathway and a typical experimental workflow for assessing caspase activity.



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Caption: Intrinsic apoptotic pathway highlighting the central role of Caspase-9.



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- To cite this document: BenchChem. [Ac-LEHD-AMC: A Deep Dive into Cross-Reactivity with Apoptotic Caspases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026354#cross-reactivity-of-ac-lehd-amc-with-other-caspases]

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